Asenapine (Standard)
Description
Properties
IUPAC Name |
(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049048 | |
| Record name | Asenapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to off-white powder | |
CAS No. |
65576-45-6, 65576-39-8 | |
| Record name | Asenapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Asenapine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Original Synthesis from US4145434
The foundational synthesis of asenapine, as disclosed in US Patent 4145434, involves a multi-step sequence starting from 2-(4-chlorophenoxy)phenylacetic acid. The process begins with the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by coupling with sarcosine methyl ester to form an intermediate ester. Cyclization under basic conditions (potassium tert-butoxide in toluene) yields a dione, which undergoes ring closure via polyphosphoric acid to generate an enamide. Subsequent reduction with magnesium in methanol produces a mixture of cis- and trans-lactam isomers, with the cis-isomer predominating in a 4:1 ratio. Chromatographic separation is required to isolate the trans-lactam, which is then reduced with lithium aluminum hydride () and aluminum chloride () in tetrahydrofuran (THF) at -25°C to yield asenapine base.
Key Challenges :
Optimized Industrial Processes
Lithium Aluminum Hydride-Aluminum Chloride Reduction
A pivotal advancement replaced the hazardous magnesium/methanol reduction with a - system. In this method, trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one is dissolved in THF and treated with - at -20°C to -25°C. This one-pot reduction achieves a 100% yield of asenapine base with 98.59% HPLC purity, eliminating the need for chromatographic separation.
Reaction Conditions :
Ireland-Claisen Rearrangement for Enantiopure Synthesis
A stereoselective route employs the Ireland-Claisen rearrangement to construct the pyrrolidine ring. Starting from (S)-ethyl lactate, a Julia olefination generates a key diene intermediate, which undergoes rearrangement to form a γ,δ-unsaturated ester. Oxidative cleavage and reductive amination yield the tricyclic core, which is further functionalized to produce enantiopure (+)-asenapine with 93.8% enantiomeric excess.
Advantages :
Key Intermediates and Salification Strategies
Acid Addition Salts
Asenapine is typically formulated as maleate or sulfate salts to enhance stability and bioavailability. The maleate salt () is prepared by treating asenapine base with maleic acid in ethanol/ether, yielding a crystalline product with a solubility of 3.7 mg/mL in water. The sulfate salt, an alternative crystalline form, is synthesized via ammonia-mediated hydrolysis of the maleate salt, followed by neutralization with sulfuric acid.
Salt Properties :
| Property | Maleate Salt | Sulfate Salt |
|---|---|---|
| Solubility (H₂O) | 3.7 mg/mL | 0.37% w/w |
| Melting Point | 178–180°C | 192–194°C |
| Bioavailability | 35% (sublingual) | Equivalent |
Industrial-Scale Optimizations
Debottlenecking the Enamide Reduction
Early industrial batches faced bottlenecks during the enamide reduction step due to exothermic risks and low throughput. By reversing the addition order—adding magnesium to the enamide solution in toluene/methanol—the reaction’s safety profile improved, enabling scale-up to 100 kg batches.
Polymorph Control
Asenapine maleate exists in two polymorphic forms (I and II), with Form I being the thermodynamically stable variant at ambient temperatures. Crystallization from ethyl acetate at 0–5°C ensures consistent Form I production, critical for dosage uniformity.
Purification and Quality Control
Chromatography-Free Isolation
Modern processes avoid chromatography by leveraging differential solubility. After reduction, the crude asenapine base is extracted into toluene, washed with water, and concentrated under vacuum to achieve >99% purity. Residual impurities (e.g., N-oxide derivatives) are controlled to <0.2% via recrystallization.
Co-Precipitation with Excipients
To enhance stability, asenapine sulfate is co-precipitated with polyvinylpyrrolidone (PVP) in methanol, forming an amorphous solid dispersion. This formulation improves dissolution rates and bioavailability.
Formulation Strategies
Sublingual Tablets
To circumvent first-pass metabolism (bioavailability <2% if swallowed), asenapine is formulated as sublingual lyophilized tablets. A blend of asenapine maleate, gelatin, and mannitol is freeze-dried into porous wafers that dissolve within 30 seconds.
Pharmacokinetic Data :
| Parameter | Sublingual (5 mg) | Transdermal (3.8 mg/24h) |
|---|---|---|
| 0.5–1.5 h | 12–16 h | |
| 4.23 ng/mL | 2.26 ng/mL | |
| AUC₀–₂₄ | 53.2 ng·h/mL | 45.8 ng·h/mL |
Chemical Reactions Analysis
Metabolic Reactions
Asenapine undergoes hepatic metabolism via two primary pathways:
-
Oxidative metabolism : Catalyzed by CYP1A2 (major) and CYP3A4/CYP2D6 (minor), producing N-desmethylasenapine and N-oxide derivatives .
-
Glucuronidation : Mediated by UGT1A4, forming inactive glucuronide conjugates .
Table 2: Key Metabolic Pathways and Enzymes
| Enzyme | Reaction Type | Metabolite | Activity |
|---|---|---|---|
| CYP1A2 | Oxidation | N-desmethylasenapine | Inactive |
| UGT1A4 | Glucuronidation | Asenapine-glucuronide | Inactive |
| CYP3A4 | Oxidation | Asenapine-N-oxide | Inactive |
Stability and Degradation
Asenapine’s stability is influenced by environmental factors:
-
Light sensitivity : Prolonged exposure induces degradation, necessitating protective packaging .
-
Polymorphism : Exists in multiple crystalline forms, with Form I being the most stable at ambient temperatures .
-
pH-dependent solubility : Higher solubility in acidic conditions (e.g., gastric fluid) compared to neutral pH .
Degradation Products :
-
Oxidative byproducts from CYP-mediated reactions.
-
Hydrolysis products under extreme pH conditions (not clinically significant) .
Drug-Drug Interactions (DDIs) Involving Chemical Pathways
Asenapine’s metabolism is susceptible to enzyme inhibitors/inducers:
-
CYP1A2 inhibitors (e.g., fluvoxamine): Increase asenapine plasma levels by 2–3-fold .
-
CYP2D6 substrates/inhibitors (e.g., paroxetine): Risk of mutual inhibition due to asenapine’s moderate CYP2D6 affinity .
Table 3: Clinically Relevant DDIs
| Interacting Drug | Mechanism | Outcome |
|---|---|---|
| Fluvoxamine | CYP1A2 inhibition | ↑ Asenapine exposure |
| Smoking (CYP1A2 inducer) | No significant effect | Steady-state kinetics unchanged |
| Carbamazepine | CYP3A4 induction | Potential ↓ asenapine efficacy |
Neuroendocrine Modulation of Metabolism
Chronic asenapine use downregulates hepatic CYP enzymes (e.g., CYP2B, CYP3A) via altered hormone signaling:
This synthesis of chemical data underscores asenapine’s intricate reactivity profile, emphasizing its metabolic dependencies, stability constraints, and interaction risks. Clinicians must consider these factors in dosing and co-prescribing decisions.
Scientific Research Applications
Asenapine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the synthesis and reactions of dibenzo-oxepino pyrrole derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Used in the development of new antipsychotic medications and formulations.
Mechanism of Action
Asenapine exerts its effects primarily through antagonism of serotonin (5HT2A) and dopamine (D2) receptors . This dual antagonism helps to balance neurotransmitter levels in the brain, reducing symptoms of psychosis and mania. Additionally, asenapine has affinity for other receptors, including noradrenaline and histamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Transdermal vs. Sublingual Formulation
The HP-3070 transdermal patch provides comparable total exposure (AUC) to sublingual asenapine but with significantly lower peak plasma concentrations (Cₘₐₓ), reducing peak-to-trough fluctuations. For example:
| Parameter | HP-3070 3.8 mg/24h | Sublingual 5 mg BID |
|---|---|---|
| AUC₀–₂₄ (ng·h/mL) | 86.8 | 86.8† |
| Cₘₐₓ (ng/mL) | 6.56 | 1.96 |
| Half-life (t₁/₂, hours) | 33.9 | 17.7 |
†Calculated as double the AUC₀–₁₂ .
The transdermal system achieves steady-state concentrations within 72 hours, minimizing dosing frequency and improving compliance .
Pediatric vs. Adult Pharmacokinetics
Asenapine’s pharmacokinetics in pediatric patients mirror those in adults, enabling similar dosing without adjustment .
Receptor Affinity and Mechanism
Asenapine’s broad receptor profile distinguishes it from other antipsychotics:
- 5-HT₂A/D₂ Ratio : Higher 5-HT₂A antagonism than risperidone and haloperidol, reducing extrapyramidal symptoms (EPS) risk .
- This may modulate dopaminergic and serotonergic pathways .
- Muscarinic Receptor Avoidance : Unlike olanzapine and clozapine, asenapine lacks significant M₃ antagonism, correlating with lower weight gain .
Efficacy in Clinical Trials
Schizophrenia
Bipolar I Disorder
Borderline Personality Disorder (BPD)
- Vs. Olanzapine: Both improved BPD symptoms, but asenapine was superior for affective instability (p < 0.05), while olanzapine better addressed paranoid ideation .
Adverse Event Profile
| Adverse Event | Asenapine (%) | Olanzapine (%) | Placebo (%) |
|---|---|---|---|
| Weight Gain | 6–10 | 20–30 | 2–5 |
| Oral Hypoesthesia | 10–15 | <1 | 0 |
| Akathisia | 8–12 | 3–5 | 2–3 |
| Somnolence | 15–20 | 25–30 | 5–10 |
Biological Activity
Asenapine is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex interactions with various neurotransmitter receptors, which contribute to its therapeutic effects and side effect profile. This article provides a detailed overview of the biological activity of asenapine, including its pharmacodynamics, case studies, and research findings.
Pharmacodynamics
Asenapine exhibits a multireceptor profile, interacting with several neurotransmitter systems:
- Serotonin Receptors : It acts as an antagonist at multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. Notably, asenapine is a partial agonist at the 5-HT1A receptor, which may contribute to its anxiolytic effects .
- Dopamine Receptors : Asenapine primarily antagonizes D2 receptors but also interacts with D3 and D4 receptors. Its action on dopamine pathways is crucial for its antipsychotic efficacy .
- Adrenergic and Histamine Receptors : It shows antagonistic activity at α1 and α2 adrenergic receptors and H1 histamine receptors, which can lead to sedation and weight gain .
The binding affinity of asenapine is notably higher for serotonin receptors compared to dopamine receptors, suggesting a unique mechanism that may reduce the risk of extrapyramidal side effects commonly associated with other antipsychotics .
The exact mechanism of action of asenapine remains unclear; however, it is believed to modulate neurotransmission in a way that stabilizes mood and reduces psychotic symptoms. The interaction with serotonin and dopamine pathways helps normalize neurotransmitter imbalances seen in conditions like schizophrenia and bipolar disorder .
Case Studies and Clinical Efficacy
Several clinical trials have demonstrated the efficacy of asenapine in treating acute mania associated with bipolar disorder and schizophrenia:
- Bipolar Disorder : In a randomized controlled trial, patients treated with asenapine showed significant reductions in Clinical Global Impression–Bipolar (CGI-BP) scores compared to placebo . The drug was effective in managing manic episodes and was well-tolerated.
- Schizophrenia : Asenapine has been shown to effectively treat the positive symptoms of schizophrenia. A study indicated that it significantly reduced psychotic symptoms in patients who had previously not responded to other treatments .
Research Findings
A summary of key findings from recent studies on asenapine's biological activity is presented in the table below:
Q & A
Q. How can epigenetic modifiers be incorporated into Asenapine studies to explain inter-individual response variability?
- Methodological Answer : Genome-wide methylation arrays (e.g., Illumina EPIC) identify CpG sites associated with treatment resistance. CRISPR-dCas9 systems modulate candidate loci (e.g., COMT Val158Met) in iPSC-derived neurons, followed by electrophysiological profiling. Polygenic risk scores (PRS) stratify patients in RCTs to personalize dosing protocols .
Q. Tables
| Key Biochemical Metrics in Asenapine Studies |
|---|
| DA Turnover (HVA/DA ratio) |
| ------------------------------ |
| 2.1 ± 0.3 (PCP-ASE150) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
